(4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridin-3-yl)boronic acid is a complex organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid group attached to a naphthyridine ring, which is further substituted with bromine, methoxy, and trifluoromethyl groups. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridin-3-yl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The bromine, methoxy, and trifluoromethyl groups are introduced through various substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and primary amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted naphthyridines.
Scientific Research Applications
(4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridin-3-yl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly in the field of oncology and infectious diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline
- 4-Bromo-2-methyl-6-trifluoromethoxyquinoline
Uniqueness
(4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridin-3-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties
Properties
Molecular Formula |
C10H7BBrF3N2O3 |
---|---|
Molecular Weight |
350.89 g/mol |
IUPAC Name |
[4-bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H7BBrF3N2O3/c1-20-5-3-2-4-8(17-5)7(12)6(11(18)19)9(16-4)10(13,14)15/h2-3,18-19H,1H3 |
InChI Key |
VSUKOALTLVNBJP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C2=C(C=CC(=N2)OC)N=C1C(F)(F)F)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.